6-Chloro-3-indolyl phosphate p-toluidine salt
Overview
Description
6-Chloro-3-indolyl phosphate p-toluidine salt is a chemical compound with the molecular formula C15H16ClN2O4P. It is commonly used as a chromogenic substrate for the detection of alkaline phosphatase activity. When hydrolyzed by alkaline phosphatase, it produces a colored product, making it useful in various biochemical assays and diagnostic applications .
Mechanism of Action
Target of Action
The primary target of 6-Chloro-3-indolyl phosphate p-toluidine salt, also known as Salmon Phosphate, is alkaline phosphatase . Alkaline phosphatase is an enzyme that plays a crucial role in several biochemical processes, including phosphate metabolism and signal transduction.
Mode of Action
Salmon Phosphate interacts with its target, alkaline phosphatase, through a process known as hydrolysis . This interaction leads to the removal of the phosphate group from the Salmon Phosphate molecule .
Biochemical Pathways
The hydrolysis of Salmon Phosphate by alkaline phosphatase affects the phosphate metabolism pathway . The removal of the phosphate group results in the production of an indigo compound . This process can influence downstream effects such as signal transduction and cellular communication.
Pharmacokinetics
Like many other phosphate compounds, it is expected to have good solubility in organic solvents such as dmf (n,n-dimethylformamide) or dmso (dimethyl sulfoxide) , which could potentially impact its bioavailability.
Result of Action
The hydrolysis of Salmon Phosphate by alkaline phosphatase generates an insoluble indigo compound . This compound can be visualized, making Salmon Phosphate useful as a histochemical marker for areas of alkaline phosphatase activity .
Action Environment
The action, efficacy, and stability of Salmon Phosphate can be influenced by various environmental factors. For instance, the pH level can affect the activity of alkaline phosphatase and, consequently, the hydrolysis of Salmon Phosphate . Additionally, the compound’s stability may be affected by storage conditions, with optimal stability observed at temperatures of 2-8°C .
Biochemical Analysis
Biochemical Properties
6-Chloro-3-indolyl phosphate p-toluidine salt plays a significant role in biochemical reactions. It is a substrate for alkaline phosphatase, an enzyme that removes phosphate groups from molecules . The interaction between the compound and the enzyme results in the hydrolysis of the phosphate group, generating an insoluble indigo compound .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with alkaline phosphatase. The enzyme catalyzes the hydrolysis of the phosphate group on the compound, resulting in the formation of an insoluble indigo compound . This process may involve binding interactions with the enzyme, activation or inhibition of the enzyme, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-indolyl phosphate p-toluidine salt typically involves the phosphorylation of 6-chloro-3-indolyl with a suitable phosphorylating agent, followed by the reaction with p-toluidine. The reaction conditions often require a controlled environment to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to achieve high efficiency and consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-indolyl phosphate p-toluidine salt primarily undergoes hydrolysis reactions catalyzed by alkaline phosphatase. This hydrolysis results in the formation of a colored product, which is used for visual detection in various assays .
Common Reagents and Conditions
Reagents: Alkaline phosphatase, buffer solutions (e.g., Tris-HCl)
Conditions: Optimal pH range for alkaline phosphatase activity (typically pH 9-10), controlled temperature (usually around 37°C)
Major Products Formed
The major product formed from the hydrolysis of this compound is a colored indigo dye, which can be visually detected .
Scientific Research Applications
6-Chloro-3-indolyl phosphate p-toluidine salt is widely used in scientific research due to its ability to produce a colored product upon hydrolysis by alkaline phosphatase. Some of its applications include:
Biochemistry: Used in enzyme-linked immunosorbent assays (ELISAs) and Western blotting to detect the presence of specific proteins.
Molecular Biology: Employed in in situ hybridization techniques to visualize nucleic acid sequences.
Histochemistry: Utilized in staining tissues to identify the localization of alkaline phosphatase activity.
Diagnostic Medicine: Applied in diagnostic kits for detecting various diseases based on enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-6-chloro-3-indolyl phosphate p-toluidine salt
- 5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt
Uniqueness
6-Chloro-3-indolyl phosphate p-toluidine salt is unique due to its specific chromogenic properties and its ability to produce a distinct colored product upon hydrolysis by alkaline phosphatase. This makes it particularly useful in applications where visual detection is required. Compared to similar compounds, it offers a different colorimetric response, which can be advantageous in multiplex assays where multiple enzyme activities need to be detected simultaneously .
Properties
IUPAC Name |
(6-chloro-1H-indol-3-yl) dihydrogen phosphate;4-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClNO4P.C7H9N/c9-5-1-2-6-7(3-5)10-4-8(6)14-15(11,12)13;1-6-2-4-7(8)5-3-6/h1-4,10H,(H2,11,12,13);2-5H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBOLLVEZYFKQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N.C1=CC2=C(C=C1Cl)NC=C2OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN2O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165558 | |
Record name | Salmon phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159954-33-3, 154201-84-0 | |
Record name | 1H-Indol-3-ol, 6-chloro-, dihydrogen phosphate (ester), compd. with 4-methylbenzenamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159954-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Salmon phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154201840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salmon phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-3-indolyl phosphate p-toluidine salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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